molecular formula C21H16ClFN2O3S B12192723 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester CAS No. 1092333-31-7

4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester

Cat. No.: B12192723
CAS No.: 1092333-31-7
M. Wt: 430.9 g/mol
InChI Key: ZRRSPERUDKAJPN-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and a fluorophenylmethylthio group, as well as an ester linkage to a 4-acetyl-2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester typically involves multiple steps. One common method includes the initial preparation of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, followed by esterification with 4-acetyl-2-methylphenol. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as oxalyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-Chloro-4-(4-fluorophenyl)-6-(1-methylethyl)pyrimidine-5-carboxylic acid methyl ester

Uniqueness

What sets 4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1092333-31-7

Molecular Formula

C21H16ClFN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

(4-acetyl-2-methylphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C21H16ClFN2O3S/c1-12-9-14(13(2)26)7-8-18(12)28-20(27)19-16(22)10-24-21(25-19)29-11-15-5-3-4-6-17(15)23/h3-10H,11H2,1-2H3

InChI Key

ZRRSPERUDKAJPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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